1-((8-Hydroxyquinolin-2-yl)methyl)guanidine
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Overview
Description
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1-((8-Hydroxyquinolin-2-yl)methyl)guanidine typically involves the condensation of 8-hydroxyquinoline derivatives with guanidine. One common method is the reaction of 8-hydroxyquinoline with chloromethyl derivatives, followed by the introduction of guanidine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((8-Hydroxyquinolin-2-yl)methyl)guanidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and anticancer properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 1-((8-Hydroxyquinolin-2-yl)methyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The 8-hydroxyquinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar compounds include other 8-hydroxyquinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
5-Nitro-8-hydroxyquinoline: Exhibits enhanced antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry for metal ion detection
Properties
CAS No. |
648896-22-4 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[(8-hydroxyquinolin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C11H12N4O/c12-11(13)14-6-8-5-4-7-2-1-3-9(16)10(7)15-8/h1-5,16H,6H2,(H4,12,13,14) |
InChI Key |
ZWLPCVWAMBEYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CN=C(N)N |
Origin of Product |
United States |
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